8-Bromo-5-nitroisoquinoline

Nitric Oxide Synthase Inhibition Inflammation Enzyme Assay

8-Bromo-5-nitroisoquinoline is the only isomer with bromine at C8 and nitro at C5, enabling selective Pd-catalyzed Suzuki couplings and nitro reduction for advanced drug scaffolds. Unlike generic isomers, this architecture delivers validated iNOS inhibition (IC50 210 nM) and reversible MAO modulation, critical for inflammatory and neurological SAR programs. Accelerate your discovery—order guaranteed ≥98% purity compound from trusted suppliers today.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
CAS No. 252861-41-9
Cat. No. B152763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-nitroisoquinoline
CAS252861-41-9
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H
InChIKeyBCQCHGICDSWPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-nitroisoquinoline (CAS: 252861-41-9) for Scientific Research and Chemical Synthesis


8-Bromo-5-nitroisoquinoline (C9H5BrN2O2, MW: 253.05) is a heterocyclic aromatic compound characterized by a bromine atom at the 8-position and a nitro group at the 5-position on an isoquinoline core [1]. It is recognized as a key intermediate in the synthesis of complex molecules for pharmaceutical applications, where its dual functional handles (Br and NO2) enable selective, orthogonal transformations [2]. Its physicochemical profile includes a density of 1.7±0.1 g/cm³, a boiling point of 386.9±27.0 °C at 760 mmHg, and a consensus LogP of 1.98, indicating moderate lipophilicity [1].

Why 8-Bromo-5-nitroisoquinoline Cannot Be Replaced by General Isoquinoline Derivatives


Substitution of 8-Bromo-5-nitroisoquinoline with other isoquinoline derivatives is not feasible due to the precise and unique positioning of its functional groups, which dictate its chemical reactivity and biological profile. The specific arrangement of the bromine atom at C8 and the nitro group at C5 is critical for its role as a versatile intermediate, enabling regioselective cross-coupling reactions and subsequent derivatization not possible with other isomers like 5-bromo-8-nitroisoquinoline [1]. Furthermore, in a biological context, 5-nitroisoquinolines as a class exhibit mutagenic activity that is significantly modulated by nitroreductase, but the specific potency and safety profile are highly dependent on the exact substitution pattern [2]. Therefore, the selection of this precise isomer is mandatory for achieving the desired synthetic or biological outcome.

Quantitative Evidence for the Selection of 8-Bromo-5-nitroisoquinoline Over Comparators


Nitric Oxide Synthase (NOS) Inhibition Profile: Potency and Isoform Selectivity

8-Bromo-5-nitroisoquinoline demonstrates measurable and differentiated inhibitory activity against human NOS isoforms. It exhibits a 2.5-fold selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS) and a 3.9-fold selectivity over endothelial NOS (eNOS) [1]. While a direct comparator is not available in this dataset, this activity profile establishes a baseline for iNOS-preferring inhibition, a key consideration for researchers investigating inflammatory pathways where selective iNOS inhibition is desired.

Nitric Oxide Synthase Inhibition Inflammation Enzyme Assay

Genotoxicity Profile: Comparative Mutagenic and Clastogenic Activity in a Panel of 5-Nitroisoquinolines

Within a panel of 22 5-nitroisoquinoline derivatives evaluated for genotoxicity, 8-bromo-5-nitroisoquinoline exhibits a specific activity profile. All compounds in the panel were mutagenic in the TA100 strain, with Minimal Mutagenic Concentrations (MMC) ranging from 0.1 to 52.9 µM [1]. The activity of this compound is therefore contextualized within a broad class-level effect that is highly dependent on nitro group reduction. Its unique substitution pattern is expected to influence its specific MMC value and its potential for chromosome damage (MCDC), which ranged from 2.9×10⁻³ to 3.6 nM for active compounds in the class [1].

Mutagenicity Genotoxicity Safety Assessment

Monoamine Oxidase (MAO) Inhibition: Potency and Mechanism of Action

8-Bromo-5-nitroisoquinoline (referred to as compound 8) demonstrates a distinct MAO inhibition profile compared to another isoquinoline derivative (compound 5). It exhibits an IC50 value of 124.137 µM and acts via a mixed-type reversible inhibition mechanism [1]. In contrast, compound 5 shows a weaker potency (IC50 = 203.228 µM) and functions as an irreversible inhibitor [1].

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Synthetic Utility: Regioselective Derivatization as a Key Pharmaceutical Intermediate

8-Bromo-5-nitroisoquinoline (specifically 5-bromo-8-nitroisoquinoline) is a critical and versatile building block for constructing complex pharmaceutical candidates. Its unique 8-bromo-5-nitro substitution pattern allows for a defined synthetic sequence: quaternization, reduction to a tetrahydroisoquinoline, and subsequent Suzuki coupling at the bromine position to install an aryl group [1]. This regioselective manipulation is not possible with other isomers, such as 5-bromoisoquinoline, which lacks the nitro group handle for downstream modification.

Chemical Synthesis Cross-Coupling Pharmaceutical Intermediates

Validated Application Scenarios for 8-Bromo-5-nitroisoquinoline


Medicinal Chemistry: Development of iNOS-Selective Inhibitors

Researchers focused on inflammatory diseases can utilize 8-bromo-5-nitroisoquinoline as a core scaffold for developing novel iNOS inhibitors. Its demonstrated IC50 of 210 nM against human iNOS, combined with a 3.9-fold selectivity over eNOS, provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity [1].

Neuroscience Research: Investigating Reversible MAO Inhibition

In studies of neurological disorders where MAO plays a role, 8-bromo-5-nitroisoquinoline offers a unique tool. Its reversible, mixed-type inhibition mechanism (IC50 = 124.137 µM) distinguishes it from irreversible inhibitors, allowing for the investigation of MAO modulation with potentially fewer long-term side effects and a more predictable pharmacological profile [2].

Process Chemistry: Synthesis of Complex Neurotrophic Agents

This compound is an essential, non-substitutable intermediate in the multi-step synthesis of advanced pharmaceutical candidates, such as isatin-derived neurotrophic agents. Its orthogonal bromine and nitro functionalities enable a convergent synthetic sequence involving Suzuki coupling and nitro reduction, streamlining the construction of complex molecular architectures [3].

Toxicology: Genotoxicity Assessment of Nitroaromatic Pro-Drugs

8-Bromo-5-nitroisoquinoline serves as a specific model compound for investigating the structure-genotoxicity relationships (QSAR) of nitroaromatic heterocycles. Since its mutagenic activity is linked to nitroreductase activity, it can be used in assays (e.g., Ames test with YG1042 strain) to understand the bioactivation pathways of 5-nitroisoquinoline-based drug candidates [4].

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